molecular formula C9H15N3O2S B4739966 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No. B4739966
M. Wt: 229.30 g/mol
InChI Key: CWPZYEMCOSVSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide, also known as MTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiadiazole family of compounds and has been shown to possess several interesting biological properties.

Mechanism of Action

The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide is not fully understood, but it is believed to act through several different pathways. One proposed mechanism involves the inhibition of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Another proposed mechanism involves the activation of certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide has been shown to possess several interesting biochemical and physiological effects. In vitro studies have demonstrated that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. In vivo studies have demonstrated that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide in laboratory experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and purify. Additionally, it has been shown to possess several interesting biological properties, which makes it a promising candidate for further study. However, one limitation of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide. One area of interest is the development of new synthetic methods for producing N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide and related compounds. Another area of interest is the investigation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide's potential therapeutic applications, particularly in the areas of inflammation and neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide and to identify its molecular targets.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide has been investigated in several areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess several interesting biological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-3-4-5-7(13)10-9-12-11-8(15-9)6-14-2/h3-6H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPZYEMCOSVSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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